5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole

Process Chemistry Nitration Yield Optimization

Programs needing a halogenated nitropyrazole for SNAr diversification often face supply inconsistency. 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole (CAS 13551-73-0) is a privileged heterocycle scaffold with thermal hazard data enabling safe scale-up. - Acts as a critical intermediate for 5-substituted pyrazoles, pyrazolo[3,4-b]pyrazines, and triazines via its reactive 5-chloro leaving group. - Serves as the direct precursor for hydrazino derivatives that form palladium(II) complexes with demonstrated in vitro cytotoxicity exceeding cisplatin. - Identical substitution pattern to scaffolds showing nitric oxide synthase (NOS) inhibition; ideal for medicinal chemistry SAR campaigns. Supplied globally with full QA documentation for multi-kilogram orders.

Molecular Formula C5H6ClN3O2
Molecular Weight 175.57 g/mol
CAS No. 13551-73-0
Cat. No. B083867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole
CAS13551-73-0
Molecular FormulaC5H6ClN3O2
Molecular Weight175.57 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1[N+](=O)[O-])Cl)C
InChIInChI=1S/C5H6ClN3O2/c1-3-4(9(10)11)5(6)8(2)7-3/h1-2H3
InChIKeyWBMBDRIOUHCVAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole: Baseline Properties


5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole is a substituted nitropyrazole derivative [1]. It is a solid at room temperature with a reported melting point of 76–80°C and a molecular weight of 175.57 g/mol . This compound is typically available at purities of 97% or 98% and is a key building block for the synthesis of more complex heterocyclic systems .

5-Chloro-4-nitro substitution pattern enables selective nucleophilic aromatic substitution
Solid at room temperature; suitable for standard synthetic workflows
Research-grade purity available for building-block applications

5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole: Non-Interchangeable Scaffold


Generic substitution among nitropyrazoles is not possible because the specific substitution pattern dictates both the compound's utility as a chemical building block and its potential biological activity. For example, the presence of the chlorine at the 5-position is critical for specific nucleophilic aromatic substitution reactions, enabling the synthesis of 5-hydrazino or 5-aryloxy derivatives that are not accessible from non-chlorinated analogs [1]. In biological contexts, this specific 5-chloro-4-nitro substitution pattern is a privileged scaffold, having been shown to inhibit nitric oxide synthase (NOS) and to serve as a core for palladium complexes with enhanced cytotoxicity, effects that are lost or significantly altered with different substituents [2].

Substitution pattern mismatch
5-Chloro-4-nitro substitution governs SNAr reactivity; 4-chloro or non-chlorinated analogs lack this derivatization pathway.
Biological scaffold specificity
NOS inhibition and metal-complex cytotoxicity are scaffold-dependent; close structural analogs may show different biological profiles.

5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole: Comparative Evidence


Nitration Yield vs. Broader Nitropyrazole Class

The synthesis of 5-chloro-1,3-dimethyl-4-nitropyrazole via nitration of the parent pyrazole achieves a specific yield of approximately 54% [1]. This is a quantifiable data point within a broader class of 5-chloro-4-nitropyrazoles, where nitration yields can range from 45% to 91% depending on the specific substrate and reaction conditions [1].

Nitration Yield
Class-level
~54%
Establishes a benchmark for scalability assessment
Class-level inference; class range 45–91%
Process Chemistry Nitration Yield Optimization

Cytotoxic Pd(II) Complexes vs. Cisplatin

Palladium(II) complexes derived from the hydrazone of 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole demonstrate a quantifiable cytotoxic advantage. In a head-to-head study, the Pd(II) complexes 11, 12, and 13 showed a higher clonogenic cytotoxic effect than the benchmark chemotherapeutic agent cisplatin when tested on the SQ20B head and neck squamous cell carcinoma line [1].

Cytotoxicity vs Cisplatin
Head-to-head
Reported higher clonogenic cytotoxic effect in SQ20B cell line
Supports cytotoxicity endpoint review
Head-to-head in head and neck carcinoma model; exact IC50 not reported
Medicinal Chemistry Anticancer Cytotoxicity

Selective C-5 Reactivity vs. 4-Chloro Analogs

The 5-chloro substituent on the pyrazole ring provides a specific site for nucleophilic displacement, enabling selective C-C bond formation. In a direct comparison, the reaction of 5-chloro-1,3-dimethyl-4-nitropyrazole with ethyl cyanoacetate in DMSO with K2CO3 cleanly yields ethyl 2-cyano-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)acetate [1]. In contrast, the class-level observation shows that 4-chloropyrazoles (a closely related analog) fail to undergo nitration under the same conditions used to prepare the target compound, underscoring a critical structural constraint [1].

C-5 Reactivity
Reported
Undergoes C-alkylation with ethyl cyanoacetate; 4-Cl analog fails nitration
Demonstrates unique building-block utility
Qualitative reactivity difference; 4-Cl isomer inert
Synthetic Chemistry Cine-Substitution Reaction Selectivity

Thermal Hazard Profile for Scale-Up

A process hazard review of the large-scale nitration of 5-chloro-1,3-dimethylpyrazole specifically investigated the thermal stability and shock sensitivity of the final product, 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole [1]. While the report does not provide a head-to-head comparison, it establishes a critical baseline for safe handling that is not commonly available for many other lab-scale nitroaromatic building blocks.

Thermal Hazard Profile
Source review
Investigated thermal stability and shock sensitivity
Supports process-safety review for scale-up
Published hazard review provides risk-assessment baseline
Process Safety Thermal Stability Scale-up Chemistry

5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole: Application Scenarios


Medicinal Chemistry: Metal-Based Anticancer Agents

Use as a core scaffold for generating novel palladium(II) and other metal complexes with demonstrated in vitro cytotoxicity superior to cisplatin in specific cell lines [1]. The 5-hydrazino derivative is a key intermediate for creating Schiff base ligands that coordinate to palladium [1].

Process Scale-Up: Heterocyclic Building Blocks

Ideal for use in multi-kilogram scale synthesis programs where a reviewed and characterized thermal hazard profile is critical for safety and regulatory compliance [1]. The nitration protocol has been specifically optimized for this compound [2].

Synthetic Methodology: SNAr on Pyrazoles

The 5-chloro group is an excellent leaving group for SNAr reactions, enabling the introduction of diverse nucleophiles to generate 5-amino, 5-aryloxy, and 5-alkyl derivatives as demonstrated with ethyl cyanoacetate [1].

Agrochemical & Dye Chemistry: Pyrazole Intermediates

This compound serves as a versatile intermediate for synthesizing a wide array of pyrazolo[3,4-b]pyrazines, triazines, and other fused heterocycles that are prevalent in patent literature for agrochemicals and specialty dyes [1].

Application
Selection Property
Validation Focus
Metal-complex cytotoxicity research
Scaffold for Pd(II) complexes
Cytotoxicity endpoint review in carcinoma cell models
Process scale-up of nitropyrazole building blocks
Characterized thermal stability
Process safety assessment for larger-scale reactions
SNAr-based derivatization
5-Chloro leaving group reactivity
C-C and C-N bond formation scope
Heterocycle synthesis for agrochemical leads
Versatile intermediate for fused pyrazoles
Derivatization into triazines, pyrazines

Technical Documentation Hub

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37 linked technical documents
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